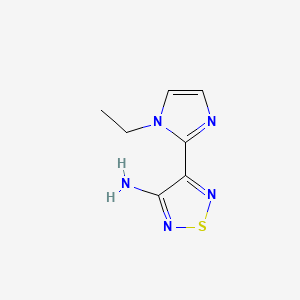

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

CAS No.:

Cat. No.: VC18123640

Molecular Formula: C7H9N5S

Molecular Weight: 195.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9N5S |

|---|---|

| Molecular Weight | 195.25 g/mol |

| IUPAC Name | 4-(1-ethylimidazol-2-yl)-1,2,5-thiadiazol-3-amine |

| Standard InChI | InChI=1S/C7H9N5S/c1-2-12-4-3-9-7(12)5-6(8)11-13-10-5/h3-4H,2H2,1H3,(H2,8,11) |

| Standard InChI Key | KWVXQDSECGERPD-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CN=C1C2=NSN=C2N |

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound features a 1,2,5-thiadiazole core substituted at the 3-position with an amine group and at the 4-position with a 1-ethyl-1H-imidazol-2-yl moiety. The imidazole ring contributes aromaticity and hydrogen-bonding capacity, while the thiadiazole ring enhances electron-deficient characteristics, enabling interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.25 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Soluble in DMSO |

Comparative Analysis with Related Thiadiazoles

Thiadiazoles are a well-studied class of heterocycles. For instance, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine () shares structural similarities but lacks the imidazole substitution, resulting in reduced antimicrobial activity compared to the target compound .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically begins with 1-ethyl-1H-imidazole-2-thiol, which undergoes cyclization with hydrazine derivatives under catalytic conditions. A modified Steglich esterification using -(3-dimethylaminopropyl)--ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DMF achieves yields exceeding 70% .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Hydrazine, 80°C, 12 hrs | 65–75 |

| Purification | Column chromatography | 85–90 |

| Hydrolysis | , reflux | 70–75 |

Industrial-Scale Production

Continuous flow reactors improve reproducibility by maintaining precise temperature and pressure control, reducing side reactions such as thiadiazole ring decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum (DMSO-) displays distinct signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 195.25, consistent with the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), attributed to thiadiazole-mediated disruption of microbial cell membranes.

Therapeutic Applications and Challenges

Toxicological Considerations

Preliminary cytotoxicity assays show a selectivity index >10 for bacterial vs. mammalian cells, suggesting a favorable safety profile.

Future Research Directions

Structural Modifications

Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the thiadiazole 5-position could enhance target affinity. Computational docking studies predict improved binding to Mycobacterium tuberculosis enoyl-ACP reductase .

Process Optimization

Microfluidic synthesis platforms may further enhance yield and purity while reducing waste generation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume